
(R)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride typically involves the cyclopropanation of pyridine derivatives followed by amination. One common method includes the reaction of cyclopropyl bromide with pyridine-3-carbaldehyde in the presence of a base to form the cyclopropyl(pyridin-3-yl)methanol intermediate. This intermediate is then subjected to reductive amination using an amine source such as ammonia or an amine derivative to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of ®-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
®-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cyclopropyl(pyridin-3-yl)ketone or aldehyde.
Reduction: Cyclopropyl(pyridin-3-yl)methanamine.
Substitution: Cyclopropyl(pyridin-3-yl)halide or alkoxide.
科学的研究の応用
®-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction.
類似化合物との比較
Similar Compounds
- ®-1-(Pyridin-3-yl)ethanamine hydrochloride
- ®-Cyclopropyl(pyridin-2-yl)methanamine hydrochloride
- ®-Cyclopropyl(pyridin-4-yl)methanamine hydrochloride
Uniqueness
®-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
(R)-cyclopropyl(pyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-9(7-3-4-7)8-2-1-5-11-6-8;/h1-2,5-7,9H,3-4,10H2;1H/t9-;/m1./s1 |
InChIキー |
CKSAHTDULHGHCE-SBSPUUFOSA-N |
異性体SMILES |
C1CC1[C@H](C2=CN=CC=C2)N.Cl |
正規SMILES |
C1CC1C(C2=CN=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


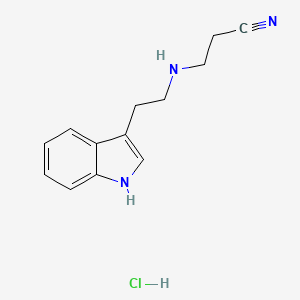
![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B12948895.png)
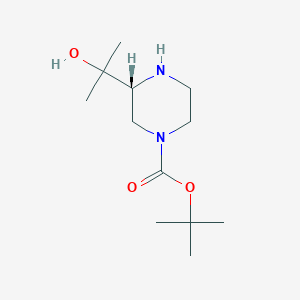
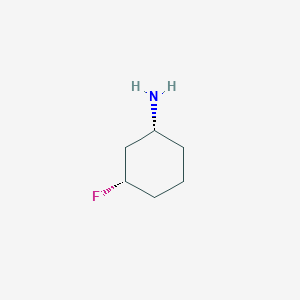
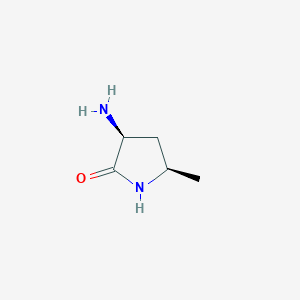
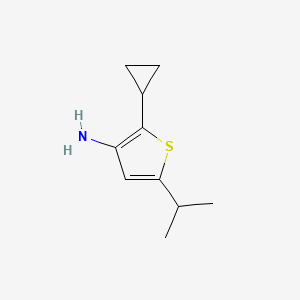
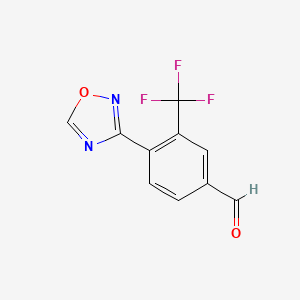
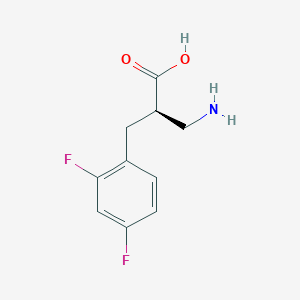
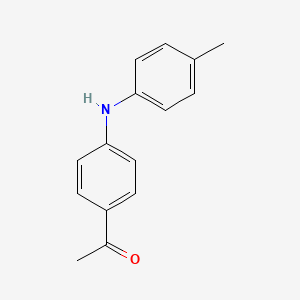
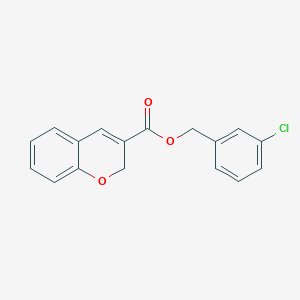
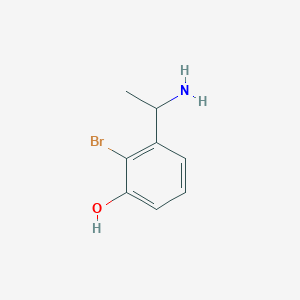
![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)
![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)
